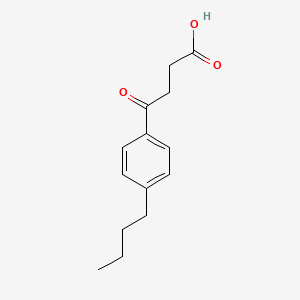

4-(4-Butylphenyl)-4-oxobutanoic acid

Description

4-(4-Butylphenyl)-4-oxobutanoic acid is a substituted oxobutanoic acid derivative featuring a butyl group at the para position of the phenyl ring. The butyl substituent imparts distinct lipophilic characteristics, influencing solubility, reactivity, and interactions in chemical or biological systems .

Properties

IUPAC Name |

4-(4-butylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14(16)17/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXSYJVVDLNUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384258 | |

| Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72271-71-7 | |

| Record name | 4-(4-butylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-butylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Friedel-Crafts Acylation:

The resulting product is then hydrolyzed to yield 4-(4-Butylphenyl)-4-oxobutanoic acid.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Butylphenyl)-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).

Major Products

Oxidation: 4-(4-Butylphenyl)-4-oxobutanoic acid can be oxidized to 4-(4-Butylphenyl)butanoic acid.

Reduction: Reduction yields 4-(4-Butylphenyl)-4-hydroxybutanoic acid.

Substitution: Halogenated derivatives such as 4-(4-Butyl-2-bromophenyl)-4-oxobutanoic acid.

Scientific Research Applications

Organic Synthesis

4-(4-Butylphenyl)-4-oxobutanoic acid is utilized as an intermediate in organic synthesis. It is involved in the preparation of more complex molecules, which can have diverse applications in materials science and pharmaceuticals.

Recent studies have indicated potential biological activities associated with this compound:

- Antimicrobial Properties: Investigated for its ability to inhibit microbial growth.

- Anti-inflammatory Effects: Explored for its potential to reduce inflammation in biological systems.

For example, one study highlighted that derivatives of this compound exhibited selective antiproliferative activity against human tumor cells, suggesting its potential use in cancer therapy .

Drug Development

The compound has been examined for its pharmacological properties:

- Neuroprotective Effects: Research indicates that derivatives may act as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease . This suggests that 4-(4-butylphenyl)-4-oxobutanoic acid could be developed into therapeutic agents targeting these conditions.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals with specific properties. Its derivatives are also explored for applications in polymer chemistry and materials science due to their unique chemical characteristics.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituent-driven properties:

Key Observations :

Physicochemical Properties

Thermal Stability:

- 4-(4-Butylphenyl)-4-oxobutanoic acid derivatives exhibit distinct thermal decomposition pathways. For example, butyl-substituted analogs may produce larger hydrocarbon fragments (e.g., m/z 154, 183) due to alkyl chain cleavage, contrasting with chloro-substituted analogs that generate halogenated byproducts .

Melting Points and Solubility:

- Polar substituents (e.g., -OH in ) increase melting points and water solubility, whereas non-polar groups (e.g., butyl) reduce solubility in aqueous media .

Biological Activity

4-(4-Butylphenyl)-4-oxobutanoic acid, also known as a derivative of 4-phenyl-4-oxobutanoic acid, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-(4-butylphenyl)-4-oxobutanoic acid is . It features a butyl group attached to a phenyl ring, alongside a ketone and carboxylic acid functional group. The structural characteristics of this compound contribute to its biological activity.

Research indicates that compounds similar to 4-(4-butylphenyl)-4-oxobutanoic acid may exhibit antimicrobial properties. The proposed mechanisms include:

- Target Interaction : These compounds likely interact with proteins or enzymes critical for microbial survival.

- Biochemical Disruption : They may disrupt essential biochemical pathways such as cell wall synthesis or protein synthesis in microorganisms.

- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit enzymes involved in neurodegenerative diseases, such as kynurenine-3-hydroxylase, which is linked to disorders like Alzheimer's and Huntington's disease .

Antimicrobial Properties

In vitro studies have shown that derivatives of 4-(4-butylphenyl)-4-oxobutanoic acid possess moderate to significant antibacterial and antifungal activity against various strains. Key findings include:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate activity |

| Staphylococcus aureus | Significant activity |

| Candida albicans | Moderate activity |

These results were obtained using agar diffusion methods, demonstrating the compound's potential as an antimicrobial agent .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Studies suggest that it may help prevent neuronal damage associated with neurodegenerative diseases by modulating neuroinflammatory pathways and inhibiting excitotoxicity linked to NMDA receptor activation .

Case Studies

- Neurodegenerative Disease Models : In animal models, the administration of 4-(4-butylphenyl)-4-oxobutanoic acid derivatives showed reduced markers of oxidative stress and inflammation in the brain, suggesting a protective effect against conditions like Alzheimer's disease .

- Antimicrobial Efficacy : A study assessing the compound's efficacy against resistant bacterial strains found that it significantly inhibited growth in clinical isolates, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Cytotoxicity Assays : In vitro cytotoxicity tests against cancer cell lines (e.g., MCF-7) revealed that certain derivatives exhibit selective toxicity, indicating potential for development as anticancer agents .

- Molecular Docking Studies : Computational models have predicted strong binding interactions between 4-(4-butylphenyl)-4-oxobutanoic acid and key enzymes involved in inflammation and cancer progression, supporting its role as a multi-targeted therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.